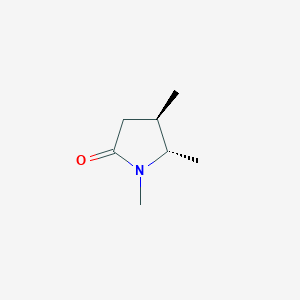
(4R,5S)-1,4,5-Trimethylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,5S)-1,4,5-Trimethylpyrrolidin-2-one is a chiral compound with a pyrrolidinone ring structure. This compound is characterized by its unique stereochemistry, which includes three methyl groups attached to the pyrrolidinone ring. The specific configuration of the compound is denoted by the (4R,5S) notation, indicating the spatial arrangement of the substituents around the chiral centers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-1,4,5-Trimethylpyrrolidin-2-one typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the cyclization of a suitable precursor, such as a 4,5-dimethyl-2-pyrrolidinone derivative, under controlled conditions. The reaction may be catalyzed by a chiral Lewis acid or base to achieve the desired enantioselectivity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(4R,5S)-1,4,5-Trimethylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrolidinone derivatives.
Substitution: The methyl groups on the pyrrolidinone ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced pyrrolidinone derivatives.
Aplicaciones Científicas De Investigación
(4R,5S)-1,4,5-Trimethylpyrrolidin-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific stereochemical properties.
Mecanismo De Acción
The mechanism of action of (4R,5S)-1,4,5-Trimethylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in determining its binding affinity and selectivity for these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids.
Comparación Con Compuestos Similares
(4R,5S)-1,4,5-Trimethylpyrrolidin-2-one can be compared with other similar compounds, such as:
(4S,5R)-1,4,5-Trimethylpyrrolidin-2-one: The enantiomer of the compound, which has the opposite configuration at the chiral centers.
1,4,5-Trimethylpyrrolidin-2-one: A compound with the same molecular formula but without specific stereochemistry.
N-Methylpyrrolidinone: A related compound with a different substitution pattern on the pyrrolidinone ring.
The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct chemical and biological properties compared to its isomers and related compounds.
Propiedades
Fórmula molecular |
C7H13NO |
|---|---|
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
(4R,5S)-1,4,5-trimethylpyrrolidin-2-one |
InChI |
InChI=1S/C7H13NO/c1-5-4-7(9)8(3)6(5)2/h5-6H,4H2,1-3H3/t5-,6+/m1/s1 |
Clave InChI |
WWMXPOREQCEALF-RITPCOANSA-N |
SMILES isomérico |
C[C@@H]1CC(=O)N([C@H]1C)C |
SMILES canónico |
CC1CC(=O)N(C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12890078.png)
![4-(4-Isopropoxy-phenyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B12890084.png)
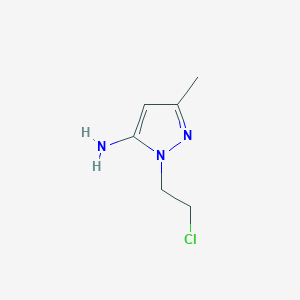


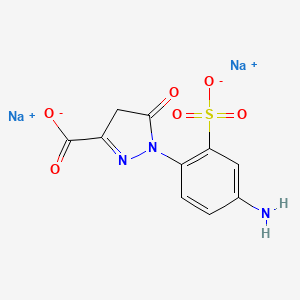
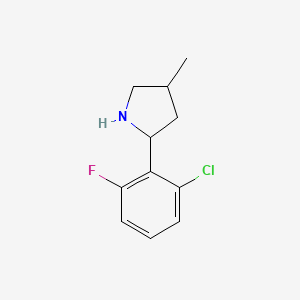
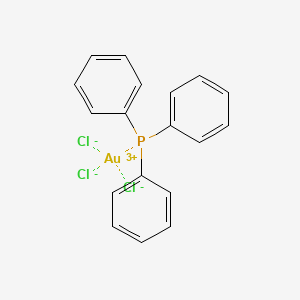
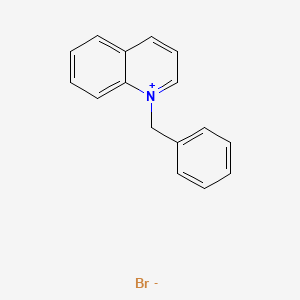
![5H-Oxazolo[3,2-A]pyridin-5-OL](/img/structure/B12890135.png)

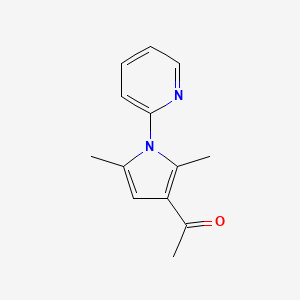
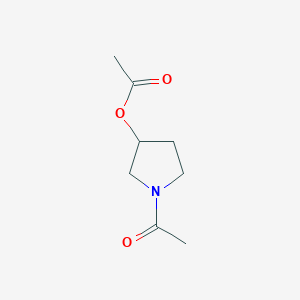
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B12890165.png)
